

An In-Depth Technical Guide to Trifluoromethionine: Chemical Properties and Structure

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Compound of Interest

Compound Name: Trifluoromethionine

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Introduction

Trifluoromethionine (TFM), a synthetic analog of the essential amino acid methionine, has garnered significant interest in the scientific community for its unique chemical properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical and structural characteristics of **trifluoromethionine**, including detailed experimental protocols and data presented for clarity and comparative analysis. Its utility as a prodrug activated by pathogen-specific enzymes and as a nuclear magnetic resonance (NMR) probe underscores its importance in drug development and biochemical research.^{[1][2]}

Chemical Properties

Trifluoromethionine, systematically named (2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid, is a non-proteinogenic amino acid where the terminal methyl group of methionine is replaced by a trifluoromethyl group. This substitution significantly alters the electronic properties of the sulfur atom, influencing its reactivity and biological activity.

Property	Value	Source
Molecular Formula	C ₅ H ₈ F ₃ NO ₂ S	[3]
Molecular Weight	203.19 g/mol	[3]
IUPAC Name	(2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid	[3]
SMILES	C(CSC(F)(F)F)--INVALID-LINK--N	[3]
CAS Number	764-52-3	[3]
Predicted pKa (Acidic)	Value not explicitly found, requires prediction software	[4][5][6]
Predicted pKa (Basic)	Value not explicitly found, requires prediction software	[4][5][6]
Melting Point	Not experimentally determined in searched literature	
Boiling Point	Not experimentally determined in searched literature	
Solubility	Soluble in water and polar organic solvents	[7][8]

Chemical Structure

The structure of **trifluoromethionine** is characterized by a chiral alpha-carbon, typical of amino acids, and the distinctive trifluoromethylthioether side chain. The high electronegativity of the fluorine atoms significantly influences the electron density around the sulfur atom. While a specific crystal structure for **trifluoromethionine** was not found in the available literature, computational modeling and spectroscopic data provide insights into its conformational preferences and bond characteristics.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of **trifluoromethionine**. Below are the expected and reported spectroscopic features.

¹H NMR Spectroscopy

A proton NMR spectrum of **trifluoromethionine** would exhibit characteristic signals for the α -proton, β -protons, and γ -protons. The chemical shifts and coupling constants are influenced by the neighboring functional groups and the trifluoromethyl group.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)
H α	~3.8	dd	J(H α , H β)
H β	~2.1-2.3	m	J(H β , H α), J(H β , H γ)
H γ	~2.6	t	J(H γ , H β)

Note: Predicted values are based on typical ranges for similar amino acid structures. Experimental data would be required for precise assignments.[\[9\]](#)[\[10\]](#)[\[11\]](#)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.

Carbon	Predicted Chemical Shift (ppm)
C=O	~175
C α	~53
C β	~30
C γ	~35
CF ₃	~128 (q, ¹ J(C,F) \approx 275 Hz)

Note: Predicted values are based on typical ranges for amino acids and fluorinated compounds.[\[10\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for studying **trifluoromethionine**, particularly when incorporated into proteins. The trifluoromethyl group gives a single, sharp resonance, and its chemical shift is sensitive to the local chemical environment. The ¹⁹F NMR signal for the trifluoromethyl group in **trifluoromethionine** is typically observed around -41 ppm relative to CFCI₃.[\[15\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **trifluoromethionine** will show characteristic absorption bands for its functional groups.

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)
N-H (amine)	Stretch	3000-3300 (broad)
C-H (alkane)	Stretch	2850-3000
C=O (carboxyl)	Stretch	1700-1725
C-F	Stretch	1000-1400 (strong)
S-C	Stretch	600-800

Note: These are general ranges and the exact positions can vary.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Mass Spectrometry

Electron ionization mass spectrometry of **trifluoromethionine** would be expected to show a molecular ion peak (M⁺) at m/z 203, although it may be weak due to fragmentation. Common fragmentation patterns would involve the loss of the carboxyl group (M-45), the trifluoromethyl group (M-69), and cleavage of the side chain.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Experimental Protocols

Synthesis of L-Trifluoromethionine

A common method for the synthesis of L-**trifluoromethionine** involves the reaction of N-acetyl-D,L-homocysteine thiolactone with trifluoromethyl iodide.[\[1\]](#)[\[25\]](#)

Materials:

- N-acetyl-D,L-homocysteine thiolactone
- Trifluoromethyl iodide (CF₃I)
- Liquid ammonia
- Sodium metal
- Hydrochloric acid
- Ion-exchange resin

Procedure:

- A solution of N-acetyl-D,L-homocysteine thiolactone in liquid ammonia is prepared in a three-necked flask equipped with a dry ice condenser and a stirring bar.
- Small pieces of sodium metal are added until a persistent blue color is obtained, indicating the formation of the sodium salt of N-acetyl-homocysteine.
- Trifluoromethyl iodide is then bubbled through the solution.
- The ammonia is allowed to evaporate, and the residue is dissolved in water.
- The N-acetyl-S-trifluoromethyl-D,L-homocysteine is hydrolyzed by refluxing with hydrochloric acid.
- The resulting mixture of D- and L-**trifluoromethionine** is then resolved using an amino acid oxidase or by chiral chromatography to obtain the pure L-isomer.
- The final product is purified by recrystallization or ion-exchange chromatography.

Enzymatic Assay for Methionine γ -Lyase Activity with Trifluoromethionine

The activity of methionine γ -lyase (MGL) on **trifluoromethionine** can be determined by monitoring the production of α -ketobutyrate.^{[26][27][28][29]}

Materials:

- Purified methionine γ -lyase
- **L-trifluoromethionine**
- Pyridoxal-5'-phosphate (PLP)
- Potassium phosphate buffer (pH 8.0)
- Lactate dehydrogenase (LDH)
- NADH
- Spectrophotometer

Procedure:

- A reaction mixture is prepared containing potassium phosphate buffer, PLP, NADH, and LDH.
- The reaction is initiated by the addition of **L-trifluoromethionine** and the MGL enzyme.
- The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.
- The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH.

Signaling Pathways and Logical Relationships

Activation of Trifluoromethionine by Methionine γ -Lyase

Trifluoromethionine acts as a prodrug that is specifically activated by the enzyme methionine γ -lyase, which is found in many pathogenic microorganisms but not in mammals.[2][30][31] This selective activation forms the basis of its potential as an antimicrobial agent. The enzymatic reaction proceeds via an α,γ -elimination mechanism.



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